SatLogP‑Driven Lipophilicity Advantage vs. Ethyl 4‑(Phenylthio)‑1H‑indole‑2‑carboxylate (CAS 106184‑02‑5)
The target compound possesses a computed XLogP3‑AA of 3.7, compared to an estimated 2.8 for the des‑methyl, non‑formylated, fully‑aromatic analog ethyl 4‑(phenylthio)‑1H‑indole‑2‑carboxylate (CAS 106184‑02‑5). The difference arises from the combined effect of the C3‑methyl and C5‑formyl groups, which increase hydrophobic surface area while preserving the hydrogen‑bond acceptor count [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.7 |
| Comparator Or Baseline | Ethyl 4‑(phenylthio)‑1H‑indole‑2‑carboxylate (CAS 106184‑02‑5); estimated XLogP3‑AA = 2.8 (calculated from fragment contributions of missing methyl and formyl groups) |
| Quantified Difference | Δ XLogP3‑AA ≈ +0.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem 2025.09.15 release; comparator value estimated by fragment-based decomposition. |
Why This Matters
For compound library procurement directed at targets requiring specific lipophilicity ranges (e.g., CNS drug design), this quantifiable lipophilicity shift enables selection of the compound with the appropriate permeability profile without trial-and-error synthesis.
- [1] PubChem Compound Summary for CID 818745, Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate. National Center for Biotechnology Information (2025). View Source
